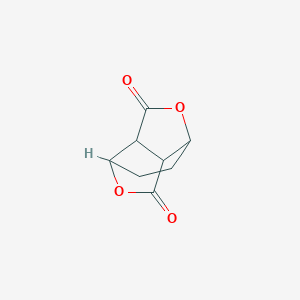
Bis-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-lactone is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-lactone typically involves multiple steps, including the formation of the furan ring and the subsequent introduction of the ethano and dione groups. Common synthetic routes may involve the use of starting materials such as furan derivatives, followed by cyclization reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in scaling up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis-lactone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Bis-lactone has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bis-lactone exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used
Comparison with Similar Compounds
Similar Compounds
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione, dihydro-: This compound is similar in structure but contains sulfur atoms instead of oxygen atoms.
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione: This compound lacks the dihydro- modification.
Uniqueness
Bis-lactone is unique due to its specific structural features and the presence of multiple functional groups
Properties
CAS No. |
129679-49-8 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
InChI Key |
PEHLCCGXTLWMRW-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1OC3=O)C(=O)O2 |
Canonical SMILES |
C1CC2C3C(C1OC3=O)C(=O)O2 |
Synonyms |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


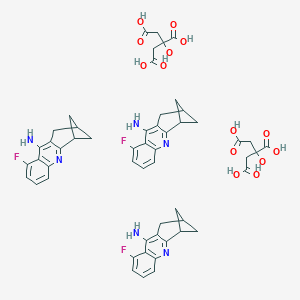

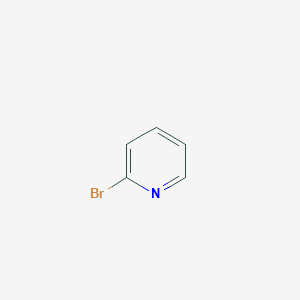





![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
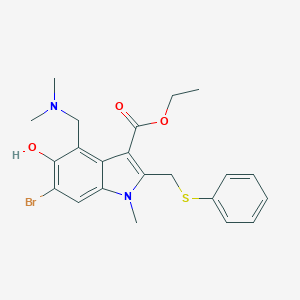

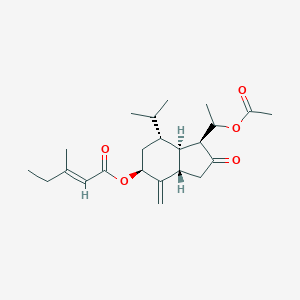
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)

